molecular formula C15H19NO3 B5805412 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-methylpiperidine

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-methylpiperidine

Cat. No.: B5805412
M. Wt: 261.32 g/mol
InChI Key: YQGFBFRGFZFRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-methylpiperidine is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.13649347 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It has been shown to have anticonvulsant activity , suggesting that it may interact with targets involved in neuronal signaling.

Mode of Action

The compound acts as an antagonist of the NMDAR (N-methyl-D-aspartate receptor) channel and an inhibitor of voltage-gated sodium channels . This suggests that it may prevent the flow of ions through these channels, thereby modulating neuronal activity.

Biochemical Pathways

Given its role as an nmdar antagonist and sodium channel inhibitor , it likely impacts pathways involved in neuronal signaling and excitability.

Pharmacokinetics

The compound is a prodrug that is hydrolyzed to benzoic acid in the body This suggests that it undergoes metabolism (the ‘M’ in ADME) to become an active compound

Result of Action

As a result of its action, 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-methylpiperidine has been shown to have anticonvulsant activity in mice and rabbits . This suggests that it may help to reduce excessive neuronal activity associated with seizures.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11-4-6-16(7-5-11)15(17)12-2-3-13-14(10-12)19-9-8-18-13/h2-3,10-11H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGFBFRGFZFRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.